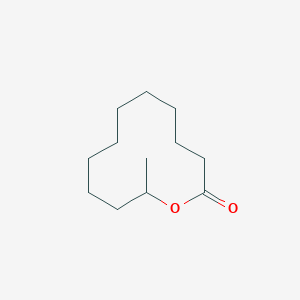
11-Dodecanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Dodecanolide, also known as 11-hydroxyundecanoic acid lactone, is a macrolide compound with the molecular formula C12H22O2. It is a cyclic ester, specifically a lactone, and is known for its pleasant, musky odor. This compound is often found in nature as a component of essential oils and has been identified in various plants and animal secretions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Dodecanolide can be synthesized through several methods. One common synthetic route involves the cyclization of 11-hydroxyundecanoic acid. This reaction typically requires acidic conditions to promote the formation of the lactone ring. Another method involves the oxidation of 11-dodecanol, followed by cyclization .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecanol followed by cyclization. This process can be catalyzed by various agents, including metal catalysts and enzymes, to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Dodecanolide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: It can be reduced to form dodecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
11-Dodecanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its role in chemical communication among insects and other animals.
Industry: It is used in the fragrance industry for its musky odor and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of 11-Dodecanolide involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects and other animals. It can also interact with enzymes and receptors, modulating their activity. The lactone ring is crucial for its biological activity, as it can undergo hydrolysis to release the active hydroxy acid .
Comparaison Avec Des Composés Similaires
11-Dodecanolide can be compared with other similar macrolide compounds such as:
5-Dodecanolide: Another lactone with a similar structure but different biological activity.
6-Dodecanolide: Known for its use in the fragrance industry.
8-Dodecanolide: Studied for its potential anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis and as a bioactive compound in various biological systems. Its musky odor also makes it valuable in the fragrance industry .
Propriétés
Numéro CAS |
95338-31-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
12-methyl-oxacyclododecan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h11H,2-10H2,1H3 |
Clé InChI |
IBLSRZGJYAOPLB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
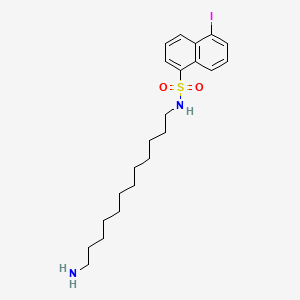
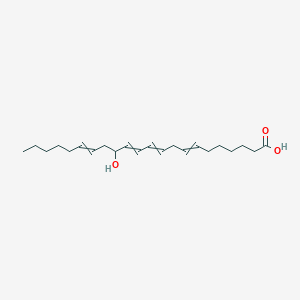
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
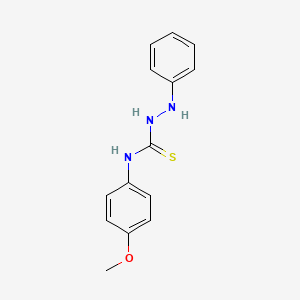
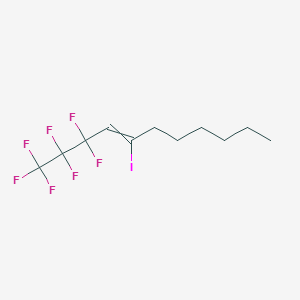
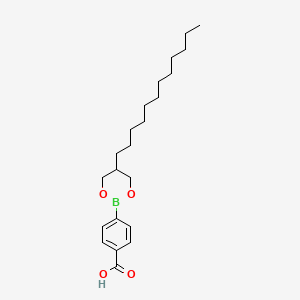

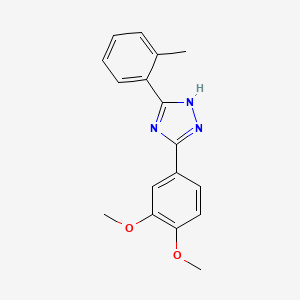

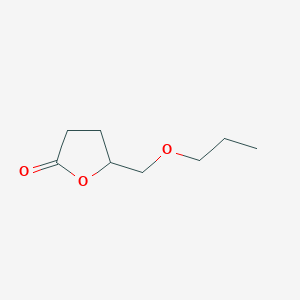
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
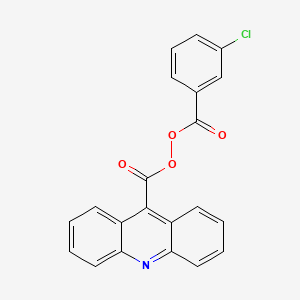
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
